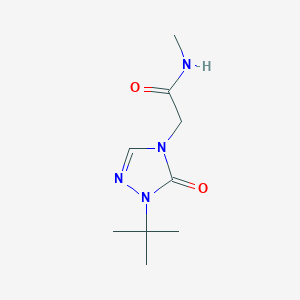
2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mécanisme D'action
TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK is involved in the downstream signaling of B-cell receptors, which play a critical role in the development and survival of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of diseases, TAK-659 has also been studied for its biochemical and physiological effects. TAK-659 has been found to induce cell cycle arrest and apoptosis in B-cells. It also inhibits the production of pro-inflammatory cytokines, which play a crucial role in the development of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for lab experiments. It is a potent and selective BTK inhibitor, which makes it an ideal tool for studying the role of BTK in various diseases. It has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy are yet to be established.
Orientations Futures
There are several future directions for the study of TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also shown potential in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Further studies are needed to establish the safety and efficacy of TAK-659 in these diseases. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 1-tert-butyl-3-(2-cyanoethyl)-1H-benzimidazol-2(3H)-one with N-methylacetamide in the presence of a base. The reaction yields TAK-659 as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which is a crucial enzyme involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies as a potential treatment for these diseases.
Propriétés
IUPAC Name |
2-(1-tert-butyl-5-oxo-1,2,4-triazol-4-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)13-8(15)12(6-11-13)5-7(14)10-4/h6H,5H2,1-4H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLHOMZIDKVPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N(C=N1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tert-butyl-5-methyl-4-[(7-methyl-2-oxochromen-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643287.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7643293.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7643299.png)
![[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7643300.png)
![2-(cyclopropylamino)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride](/img/structure/B7643303.png)

![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohexan-1-amine](/img/structure/B7643317.png)
![2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643325.png)
![7-[(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7643330.png)
![2-Amino-1-(5-oxa-8-azaspiro[3.5]nonan-8-yl)hexan-1-one;hydrochloride](/img/structure/B7643335.png)
![3-[1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7643347.png)
![2-[[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]-2-phenylacetamide](/img/structure/B7643351.png)
![1-[4-[(9H-fluoren-9-ylamino)methyl]piperidin-1-yl]ethanone](/img/structure/B7643352.png)
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)